molecular formula C10H10Cl8 B3323608 2,2,5,5,8,8,10,10-Octachlorobornane CAS No. 165820-15-5

2,2,5,5,8,8,10,10-Octachlorobornane

Cat. No.: B3323608
CAS No.: 165820-15-5
M. Wt: 413.8 g/mol
InChI Key: KYWXKJUQCNFOHG-UHFFFAOYSA-N
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Description

2,2,5,5,8,8,10,10-Octachlorobornane is a chlorinated organic compound with the molecular formula C10H10Cl8. It is a derivative of bornane, a bicyclic compound, and is characterized by the presence of eight chlorine atoms. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5,8,8,10,10-Octachlorobornane typically involves the chlorination of bornane derivatives. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and various chlorinating agents. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced separation techniques to purify the final product. The use of automated systems ensures precise control over reaction parameters, resulting in high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5,8,8,10,10-Octachlorobornane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher chlorinated derivatives, while reduction can produce less chlorinated compounds. Substitution reactions result in the replacement of chlorine atoms with other functional groups .

Scientific Research Applications

2,2,5,5,8,8,10,10-Octachlorobornane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5,5,8,8,10,10-Octachlorobornane involves its interaction with molecular targets and pathways within biological systems. The compound’s high chlorine content allows it to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6,8,8,10,10-Octachlorobornane
  • 2,2,5,6,8,8,9,10-Octachlorobornane
  • 2,2,5,6,8,8,10,10-Octachlorobornane

Uniqueness

2,2,5,5,8,8,10,10-Octachlorobornane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and resistance to degradation, making it particularly useful in applications requiring long-term stability .

Properties

IUPAC Name

2,2,5,5-tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl8/c1-7(5(11)12)4-2-10(17,18)8(7,6(13)14)3-9(4,15)16/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWXKJUQCNFOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C1(CC2(Cl)Cl)C(Cl)Cl)(Cl)Cl)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30874059
Record name 2,2,5,5,8,8,10,10-OCTACHLOROBORNANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30874059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165820-15-5
Record name 2,2,5,5,8,8,10,10-OCTACHLOROBORNANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30874059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,5,5,8,8,10,10-Octachlorobornane
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